molecular formula C9H8Cl2FNO2 B14757087 2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide

2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B14757087
M. Wt: 252.07 g/mol
InChI Key: RNMQZBNVWUBVKI-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H8Cl2FNO2 and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of dichloro, fluoro, methoxy, and methyl functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the reaction of 2,4-dichloro-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8Cl2FNO2

Molecular Weight

252.07 g/mol

IUPAC Name

2,4-dichloro-3-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H8Cl2FNO2/c1-13(15-2)9(14)5-3-4-6(10)8(12)7(5)11/h3-4H,1-2H3

InChI Key

RNMQZBNVWUBVKI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=C(C=C1)Cl)F)Cl)OC

Origin of Product

United States

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